8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate
CAS No.: 2287301-33-9
Cat. No.: VC7286028
Molecular Formula: C15H23NO5
Molecular Weight: 297.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287301-33-9 |
|---|---|
| Molecular Formula | C15H23NO5 |
| Molecular Weight | 297.351 |
| IUPAC Name | 8-O-tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate |
| Standard InChI | InChI=1S/C15H23NO5/c1-14(2,3)21-13(18)16-7-5-15(6-8-16)9-11(10-20-15)12(17)19-4/h9H,5-8,10H2,1-4H3 |
| Standard InChI Key | USGQXXPQDUNMHK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C=C(CO2)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule features a 1-oxa-8-azaspiro[4.5]dec-3-ene scaffold, where a piperidine ring (azaspiro component) is fused with a tetrahydrofuran-like oxazine ring (1-oxa component) at a single spiro carbon atom . The unsaturated double bond at the 3-ene position introduces rigidity, while the tert-butyl and methyl ester groups at the 8-O and 3-O positions, respectively, enhance steric bulk and solubility .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 297.35 g/mol | |
| SMILES Notation | COC(=O)C1=CC2(CCN(C(=O)OC(C)(C)C)CC2)OC1 | |
| Hybridization | Spirocyclic (4,5-fused rings) |
Synthetic Methodologies
Alkylation of Glycine Equivalents
A prominent route involves the alkylation of enantiopure glycine equivalents with cyclic sulfites. For instance, (S)-4-benzyl-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate reacts with 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide under basic conditions (e.g., -BuP) to yield the spirocyclic product . This method emphasizes stereochemical control, critical for accessing specific diastereomers.
Condensation with Sodium Methoxide
An alternative approach employs tert-butyl 4-oxopiperidine-1-carboxylate and dimethyl 2-methylenesuccinate in tetrahydrofuran (THF) with sodium methoxide. The reaction proceeds via Michael addition and cyclization, yielding the spirocyclic ester intermediate .
Table 2: Representative Synthetic Conditions
Physicochemical Properties
Spectroscopic Data
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